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Compound of Interest

Compound Name: Parp7-IN-15

Cat. No.: B15136886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of Parp7-
IN-15, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). This

document consolidates available quantitative data, details relevant experimental

methodologies, and visualizes key biological pathways and workflows to support further

research and development of this compound class.

Introduction to PARP7 Inhibition
PARP7, a mono-ADP-ribosyltransferase, has emerged as a critical regulator of innate immune

signaling and a promising target in oncology.[1][2] It functions as a negative regulator of the

type I interferon (IFN-I) signaling pathway, a key component of the antitumor immune response.

[1][3] PARP7 exerts its immunosuppressive effects through multiple mechanisms, including the

regulation of the cGAS-STING and RIG-I-MAVS pathways, and by modulating the stability and

function of transcription factors such as the aryl hydrocarbon receptor (AHR) and FRA1.[1]

In various cancer models, elevated PARP7 expression is associated with disease progression

and immune evasion. Inhibition of PARP7 has been shown to restore IFN-I signaling, leading to

enhanced antitumor immunity and tumor regression, particularly in immunocompetent

preclinical models. Parp7-IN-15 (also referred to as Compound 18) is a novel, highly potent

small molecule inhibitor of PARP7.
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Quantitative Data for Parp7-IN-15
The following tables summarize the key quantitative data for Parp7-IN-15 and a comparator

PARP7 inhibitor, RBN-2397.

Table 1: In Vitro Potency and Selectivity
Compound Target IC50 (nM) Assay Type Reference

Parp7-IN-15 PARP7 0.56 ± 0.02 Not Specified

PARP1 492 ± 33 Not Specified

PARP2 221 ± 16 Not Specified

PARP12 360 ± 29 Not Specified

RBN-2397 PARP7 <3 TR-FRET

PARP7 1 NanoBRET

PARP1 37 DELFIA

PARP2 17 DELFIA

PARP12 25 DELFIA

Table 2: In Vivo Pharmacokinetics
Compound Species AUC (h*ng/mL)

Bioavailability
(F%)

Reference

Parp7-IN-15 Mouse 1146 33.9%

Beagle Dog 7860 45.2%

Table 3: In Vivo Antitumor Efficacy
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Compound Tumor Model Dosing
Tumor Growth
Inhibition (TGI)

Reference

Parp7-IN-15 Not Specified Not Specified 75.2%

RBN-2397
CT26 Colon

Carcinoma
Not Specified 49-67%

Note: While the specific tumor model and dosing for the 75.2% TGI of Parp7-IN-15 are not

detailed in the available literature, the data indicates significant in vivo antitumor activity.

Mechanism of Action of PARP7 Inhibition
The primary antitumor mechanism of PARP7 inhibitors like Parp7-IN-15 is the reactivation of

the type I interferon response within the tumor microenvironment.

Regulation of Type I Interferon Signaling
PARP7 acts as a brake on the innate immune sensing of cytosolic nucleic acids. It can ADP-

ribosylate and inhibit TANK-binding kinase 1 (TBK1), a crucial kinase downstream of the cGAS-

STING and RIG-I-MAVS pathways. By inhibiting PARP7, TBK1 is activated, leading to the

phosphorylation and nuclear translocation of interferon regulatory factor 3 (IRF3). This, in turn,

drives the transcription of IFN-β and other interferon-stimulated genes (ISGs), which promote

an antitumor immune state.
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Caption: PARP7 Inhibition Reactivates Type I Interferon Signaling.

Regulation of FRA1 Stability
PARP7 can also promote cancer cell growth by stabilizing the transcription factor FRA1 through

ADP-ribosylation. This stabilization prevents FRA1 from being degraded by the proteasome.

FRA1, in turn, can suppress the expression of genes involved in apoptosis and immune

signaling. Inhibition of PARP7 leads to the degradation of FRA1, releasing this suppression and

promoting cancer cell death.
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Caption: PARP7 Inhibition Destabilizes FRA1 to Promote Apoptosis.

Experimental Protocols
Detailed experimental protocols for the evaluation of Parp7-IN-15 have not been publicly

disclosed. However, based on standard methodologies for characterizing PARP inhibitors, the

following protocols are provided as a guide.

In Vitro PARP7 Inhibition Assay (TR-FRET)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP7 in a

biochemical format.
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Reagents: Recombinant PARP7 enzyme, NAD+, biotinylated substrate, europium-labeled

anti-tag antibody (e.g., anti-GST), and streptavidin-conjugated acceptor fluorophore.

Procedure: a. Dispense Parp7-IN-15 at various concentrations into a 384-well assay plate.

b. Add a mixture of recombinant PARP7 and its biotinylated substrate. c. Initiate the reaction

by adding NAD+. d. Incubate at room temperature to allow for substrate ADP-ribosylation. e.

Stop the reaction and add the detection reagents (europium-labeled antibody and

streptavidin-acceptor). f. Incubate to allow for binding. g. Read the plate on a TR-FRET-

compatible plate reader.

Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against inhibitor

concentration to determine the IC50 value.

Cell Viability Assay
This assay determines the effect of Parp7-IN-15 on the proliferation of cancer cell lines.

Cell Lines: Cancer cell lines with known PARP7 expression levels (e.g., NCI-H1373, CT26).

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells

with a serial dilution of Parp7-IN-15 or vehicle control. c. Incubate for a period of 3 to 6 days.

d. Add a viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet). e. Measure

luminescence, absorbance, or stain intensity according to the manufacturer's protocol.

Data Analysis: Normalize the results to the vehicle-treated controls and plot against inhibitor

concentration to determine the GI50 or IC50 value.

Western Blot for STING Pathway Activation
This method is used to confirm the mechanism of action by observing the phosphorylation of

key pathway proteins.

Procedure: a. Treat cancer cells (e.g., CT26) with Parp7-IN-15 for various times. b. Lyse the

cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine

protein concentration using a BCA assay. d. Separate 20-40 µg of protein lysate per lane on

an SDS-PAGE gel. e. Transfer proteins to a PVDF membrane. f. Block the membrane with

5% non-fat milk or BSA in TBST. g. Incubate with primary antibodies against p-TBK1, TBK1,
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p-IRF3, IRF3, and a loading control (e.g., GAPDH) overnight at 4°C. h. Wash and incubate

with HRP-conjugated secondary antibodies. i. Detect bands using an enhanced

chemiluminescence (ECL) substrate.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This experiment evaluates the antitumor activity of Parp7-IN-15 in an immunocompetent

setting.
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Caption: General Workflow for a Syngeneic Tumor Model Study.
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Animal Model: Immunocompetent mice such as BALB/c or C57BL/6, matched to the tumor

cell line.

Tumor Cell Line: A syngeneic murine cancer cell line, for example, CT26 (colon carcinoma)

or EO771 (breast cancer).

Procedure: a. Subcutaneously implant tumor cells into the flank of the mice. b. Monitor tumor

growth until tumors reach a palpable size (e.g., 100-150 mm³). c. Randomize mice into

treatment and vehicle control groups. d. Prepare Parp7-IN-15 in a suitable vehicle for

administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). e. Administer

Parp7-IN-15 or vehicle daily via oral gavage or another appropriate route. f. Measure tumor

volumes and body weights 2-3 times per week. g. At the end of the study, calculate the

Tumor Growth Inhibition (TGI) percentage.

Conclusion
Parp7-IN-15 is a potent and selective inhibitor of PARP7 with demonstrated in vivo antitumor

activity. Its mechanism of action, centered on the reactivation of the type I interferon pathway,

positions it as a promising candidate for cancer immunotherapy. The data and protocols

presented in this guide are intended to facilitate further investigation into Parp7-IN-15 and the

broader class of PARP7 inhibitors as a novel therapeutic strategy for cancer. Further studies

are warranted to fully elucidate its efficacy in various tumor models and its potential for

combination with other immunotherapies, such as checkpoint inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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